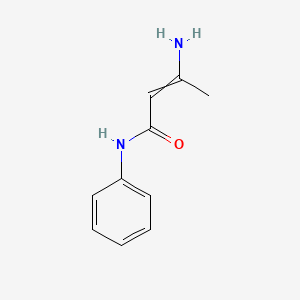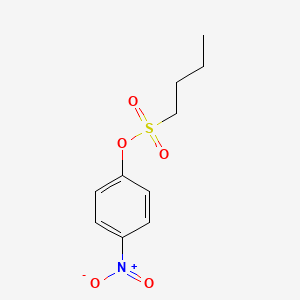
1-Butanesulfonic acid, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanesulfonic acid, 4-nitrophenyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a butanesulfonic acid moiety attached to a 4-nitrophenyl group
Vorbereitungsmethoden
The synthesis of 1-butanesulfonic acid, 4-nitrophenyl ester typically involves the reaction of 4-nitrophenol with butanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining a low temperature to control the rate of reaction and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
1-Butanesulfonic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the 4-nitrophenyl group.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form 4-nitrophenol and butanesulfonic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like palladium on carbon for reduction. The major products formed from these reactions are 4-nitrophenol, butanesulfonic acid, and 4-aminophenyl butanesulfonate .
Wissenschaftliche Forschungsanwendungen
1-Butanesulfonic acid, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonic acid esters and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms, where it acts as a substrate or inhibitor.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 1-butanesulfonic acid, 4-nitrophenyl ester involves its interaction with nucleophiles or enzymes. The ester bond is susceptible to nucleophilic attack, leading to the cleavage of the bond and release of the 4-nitrophenyl group. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester, resulting in the formation of 4-nitrophenol and butanesulfonic acid. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Butanesulfonic acid, 4-nitrophenyl ester can be compared with other sulfonic acid esters, such as:
Methanesulfonic acid, 4-nitrophenyl ester: Similar in structure but with a shorter alkyl chain.
Ethanesulfonic acid, 4-nitrophenyl ester: Also similar but with a two-carbon alkyl chain.
Benzenesulfonic acid, 4-nitrophenyl ester: Contains an aromatic ring instead of an alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and solubility properties. This makes it suitable for specific applications where other esters may not be as effective .
Eigenschaften
CAS-Nummer |
59426-91-4 |
|---|---|
Molekularformel |
C10H13NO5S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
(4-nitrophenyl) butane-1-sulfonate |
InChI |
InChI=1S/C10H13NO5S/c1-2-3-8-17(14,15)16-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
SBORZCTTYUPFFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
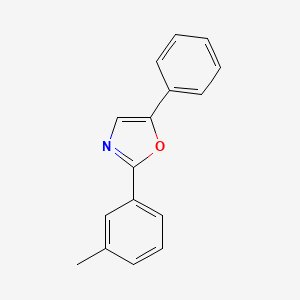
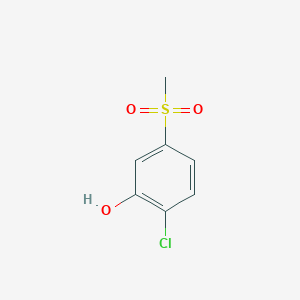
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
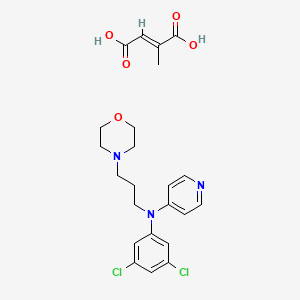
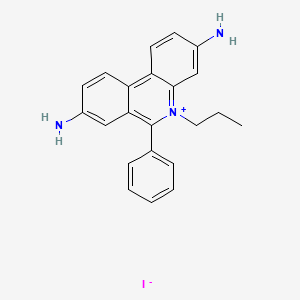
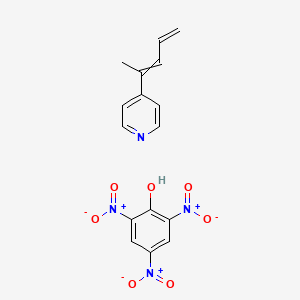
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
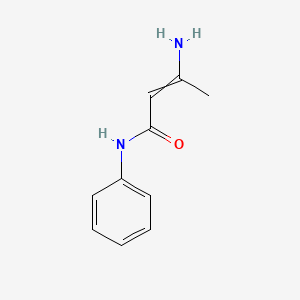


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
